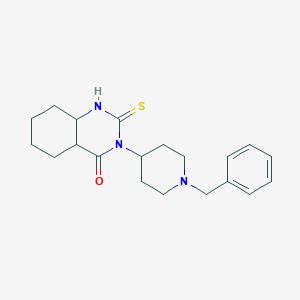
3-(1-Benzyl-piperidin-4-yl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Benzyl-piperidin-4-yl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one: is a complex organic compound that belongs to the class of quinazolinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core, a piperidine ring, and a benzyl group, which contribute to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(1-Benzyl-piperidin-4-yl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is usually introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a piperidine derivative.
Construction of the Quinazolinone Core: The quinazolinone core is often constructed through a condensation reaction between an anthranilic acid derivative and an appropriate amine or isocyanate.
Thioxo Group Addition: The thioxo group is introduced by reacting the quinazolinone intermediate with a sulfurizing agent such as phosphorus pentasulfide or Lawesson’s reagent.
Industrial Production Methods:
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the benzyl group, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Benzyl halides or other alkylating agents in the presence of a base.
Major Products:
Oxidation Products: Benzyl alcohols, ketones, or quinazolinone oxides.
Reduction Products: Dihydroquinazoline derivatives.
Substitution Products: Various benzyl-substituted derivatives.
科学研究应用
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology and Medicine:
Pharmacological Studies: Investigated for potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Drug Development: Serves as a lead compound for the development of new drugs targeting specific biological pathways.
Industry:
Material Science:
Agriculture: Investigated for use as a pesticide or herbicide due to its biological activity.
作用机制
The mechanism of action of 3-(1-Benzyl-piperidin-4-yl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it might inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
相似化合物的比较
Quinazolinone Derivatives: Compounds like 2-phenyl-4(3H)-quinazolinone share a similar core structure but differ in substituents.
Piperidine Derivatives: Compounds such as 1-benzylpiperidine have a similar piperidine ring but lack the quinazolinone core.
Uniqueness:
Structural Complexity: The combination of a quinazolinone core, piperidine ring, and benzyl group makes it unique.
Biological Activity: Its specific biological activities and potential therapeutic applications distinguish it from other similar compounds.
This detailed overview provides a comprehensive understanding of 3-(1-Benzyl-piperidin-4-yl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3OS/c24-19-17-8-4-5-9-18(17)21-20(25)23(19)16-10-12-22(13-11-16)14-15-6-2-1-3-7-15/h1-3,6-7,16-18H,4-5,8-14H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGTZIPKNQFMOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C(=S)N2)C3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














